

Spectroscopic comparison of 3-Bromo-2,5-dichlorothiophene and its derivatives

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Compound of Interest

Compound Name: 3-Bromo-2,5-dichlorothiophene

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A Spectroscopic Comparison of 3-Bromo-2,5-dichlorothiophene and Its Derivatives

This guide presents a comparative analysis of spectroscopic data for **3-Bromo-2,5-dichlorothiophene** and its structurally related derivatives. The objective is to provide researchers, scientists, and drug development professionals with a valuable resource for the structural characterization and differentiation of these halogenated thiophenes. The guide summarizes key experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

3-Bromo-2,5-dichlorothiophene is a halogenated heterocyclic compound of interest in organic synthesis and materials science. Its spectroscopic signature provides crucial information for its identification and for monitoring reactions in which it is a reactant or product. By comparing its spectral data with those of its derivatives, such as 3-bromo-2-chlorothiophene, 2,3,5-trichlorothiophene, and 3,4-dibromo-2,5-dichlorothiophene, a deeper understanding of structure-property relationships can be achieved.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **3-Bromo-2,5-dichlorothiophene** and selected derivatives. It should be noted that experimental data for **3-Bromo-2,5-dichlorothiophene** is not widely available in public databases; therefore, some data presented are based on predictions or data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3-Bromo-2,5-dichlorothiophene	CDCl ₃	~7.0-7.3 (Predicted)	Singlet	1H	H-4
3-Bromo-2-chlorothiophene	CDCl ₃	~6.9-7.2 (Predicted)	Multiplet	2H	H-4, H-5
2,3,5-Trichlorothiophene	CDCl ₃	~6.98 (Predicted)	Singlet	1H	H-4
3,4-Dibromo-2,5-dichlorothiophene	-	No proton signals	-	-	-

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)	Assignment
3-Bromo-2,5-dichlorothiophene	CDCl ₃	~125-135 (C-Cl), ~110-120 (C-Br), ~120-130 (C-H) (Predicted)	C-2, C-5, C-3, C-4
3-Bromo-2-chlorothiophene	CDCl ₃	Data available, specific shifts not provided in readily accessible sources.	-
2,3,5-Trichlorothiophene	CDCl ₃	~125-135 (Predicted)	C-2, C-3, C-5, C-4
3,4-Dibromo-2,5-dichlorothiophene	-	No public data available	-

Note: Predicted NMR data is based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
3-Bromo-2,5-dichlorothiophene	No public data available	-	-
3-Bromo-2-chlorothiophene	~3100, ~1520, ~1420, ~1050, ~830	Weak, Medium, Medium, Strong, Strong	C-H stretch, C=C stretch, C=C stretch, C-Cl stretch, C-H bend
2,3,5-Trichlorothiophene	~3100, ~1510, ~1410, ~1070, ~840	Weak, Medium, Medium, Strong, Strong	C-H stretch, C=C stretch, C=C stretch, C-Cl stretch, C-H bend
3,4-Dibromo-2,5-dichlorothiophene	No public data available	-	-

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments and Isotopic Pattern
3-Bromo-2,5-dichlorothiophene	C ₄ HBrCl ₂ S	231.92	M ⁺ peak cluster expected around m/z 230, 232, 234, 236 due to Br and Cl isotopes.[1]
3-Bromo-2-chlorothiophene	C ₄ H ₂ BrClS	197.48	M ⁺ peak cluster expected around m/z 196, 198, 200.
2,3,5-Trichlorothiophene	C ₄ HCl ₃ S	187.48	M ⁺ peak cluster expected around m/z 186, 188, 190, 192 due to three Cl isotopes.[2][3]
3,4-Dibromo-2,5-dichlorothiophene	C ₄ Br ₂ Cl ₂ S	310.82	M ⁺ peak cluster expected around m/z 308, 310, 312, 314, 316 due to two Br and two Cl isotopes.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the liquid thiophene derivative in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[5][6] For liquid samples, a few drops can be directly dissolved in the deuterated solvent.[5] Ensure the solution is homogeneous and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[6]

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher NMR spectrometer.
- ^1H NMR Acquisition: Use a standard pulse sequence. The spectral width should be set to cover the aromatic region (typically 0-10 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon atom. The spectral width should be set to approximately 0-200 ppm. A longer relaxation delay may be necessary for quaternary carbons.
- Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid): As **3-Bromo-2,5-dichlorothiophene** is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).[8]
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

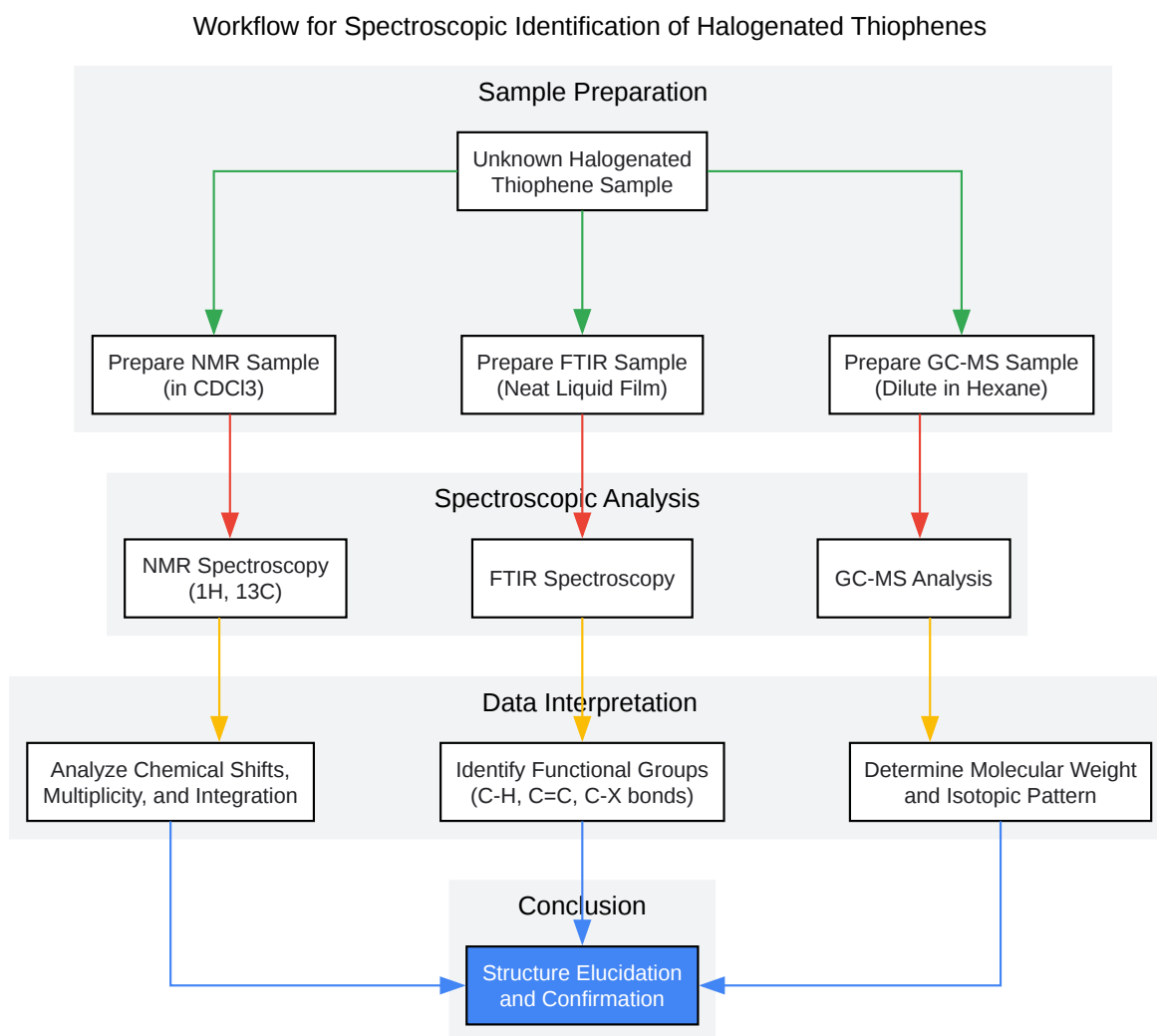
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the thiophene derivative in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a GC system coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is often suitable for separating halogenated compounds.
- GC Method:
 - Injector Temperature: $250\text{ }^{\circ}\text{C}$

- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compounds.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 350 amu).
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Pay close attention to the characteristic isotopic patterns of bromine and chlorine.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a halogenated thiophene derivative.



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Caption: Logical workflow for the spectroscopic analysis of halogenated thiophenes.

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